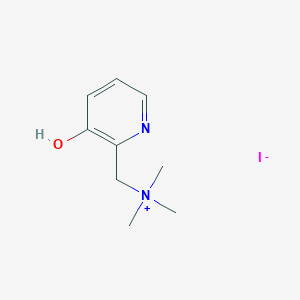

(3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide

Description

(3-Hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium salt featuring a pyridine ring substituted with a hydroxyl group at position 3 and a trimethylammonium group at position 2. The iodide counterion ensures charge neutrality. This compound combines the structural features of pyridine derivatives and quaternary ammonium salts, making it relevant in medicinal chemistry and catalysis.

Properties

IUPAC Name |

(3-hydroxypyridin-2-yl)methyl-trimethylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.HI/c1-11(2,3)7-8-9(12)5-4-6-10-8;/h4-6H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCMHGSOCQSSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C(C=CC=N1)O.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380408 | |

| Record name | (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28310-22-7 | |

| Record name | (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of 3-hydroxypyridine with trimethylamine and subsequent iodination. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products:

Oxidation: Formation of pyridine ketones or aldehydes.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine compounds.

Scientific Research Applications

(3-Hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Heterocyclic Core: The target compound’s 3-hydroxypyridin-2-yl group distinguishes it from indole (), pyrrole (), and dioxane-based analogues (). The hydroxyl group may enhance solubility and receptor binding compared to non-hydroxylated analogues like the benzyl-indole derivative in .

- Cationic Charge : All analogues share a quaternary ammonium group, but substituents (e.g., benzyl, dioxane) influence steric bulk and receptor specificity. For example, dioxane-containing derivatives in show potent muscarinic antagonism, while the benzyl-indole variant targets nicotinic receptors ().

- Biological Activity : The hydroxyl group in the target compound aligns with strategies to improve solubility and bioavailability, as seen in N,N’-diarylureas where hydroxylation reduced Log P and enhanced activity ().

Physicochemical Properties

Table 2: Solubility and Log P Comparisons

Analysis :

- The hydroxyl group in the target compound likely lowers its Log P compared to non-polar analogues (e.g., benzyl-indole derivative), aligning with trends observed in hydroxylated N,N’-diarylureas ().

- Quaternary ammonium groups generally enhance water solubility, as seen in tetramethylammonium iodide (CAS 75-58-1, ), a structurally simpler analogue.

Biological Activity

(3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound that has gained attention in various biological and pharmaceutical applications. Its unique structure, characterized by a hydroxypyridine moiety and a trimethylated nitrogen, suggests potential interactions with biological systems, particularly in areas such as antimicrobial activity, enzyme inhibition, and cellular signaling.

- Molecular Formula : C9H15IN2O

- Molecular Weight : 294.13 g/mol

- CAS Number : Not specified in the sources but can be derived from the chemical name.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial properties and its role as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Enzyme Inhibition

Another area of interest is the compound's potential to inhibit specific enzymes. Preliminary studies have shown that it can act as an inhibitor for certain phospholipases, which are crucial in inflammatory processes. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties.

- Enzyme Interaction : A study focusing on the inhibition of phospholipase A2 revealed that the compound reduced enzyme activity by approximately 70% at a concentration of 50 µM. This suggests potential applications in treating conditions where phospholipase activity contributes to pathophysiology.

Data Tables

| Biological Activity | Test Organism/Enzyme | MIC (µg/mL) / Inhibition (%) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 |

| Antimicrobial | Escherichia coli | 64 |

| Enzyme Inhibition | Phospholipase A2 | 70% inhibition at 50 µM |

The proposed mechanism of action for this compound involves:

- Disruption of microbial cell membranes due to its cationic nature.

- Inhibition of enzymatic activity through competitive or non-competitive mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.